molecular formula C19H25N3O4 B12885274 Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate

Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate

Cat. No.: B12885274
M. Wt: 359.4 g/mol
InChI Key: UJPTVLCTHWRDSK-HZPDHXFCSA-N
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Description

Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate is a complex organic compound known for its unique chemical structure and properties. This compound features a nicotinic acid ester core with two oxazoline rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with oxazoline derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the oxazoline rings or the ester group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate involves its interaction with specific molecular targets. The oxazoline rings and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds share a similar pyridine core but differ in the substituents on the nitrogen atoms.

    2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone): Similar in having a pyridine core with triazole rings, but with different functional groups and applications.

Uniqueness

Methyl 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)isonicotinate is unique due to its specific combination of oxazoline rings and nicotinic acid ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-10(2)15-8-25-17(21-15)13-6-12(19(23)24-5)7-14(20-13)18-22-16(9-26-18)11(3)4/h6-7,10-11,15-16H,8-9H2,1-5H3/t15-,16-/m1/s1

InChI Key

UJPTVLCTHWRDSK-HZPDHXFCSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)C(=O)OC

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)C(=O)OC

Origin of Product

United States

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